molecular formula C24H18BNO2 B591700 (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid CAS No. 1240963-55-6

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Cat. No. B591700
M. Wt: 363.223
InChI Key: CFZRUXMJHALVPF-UHFFFAOYSA-N
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Description

“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid, and carbazole rings .


Synthesis Analysis

The synthesis of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” involves several steps. The compound can be synthesized from Triisopropyl borate and (9-(4-BROMOPHENYL))-9H-CARBAZOLE . Other synthesis methods involve the use of 9-(4-Bromophenyl)carbazole .


Molecular Structure Analysis

The molecular structure of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” includes benzene rings, boronic acid, and carbazole rings . More detailed structural analysis can be found in spectroscopic studies .


Chemical Reactions Analysis

“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.120, a density of 1.2±0.1 g/cm3, a boiling point of 452.7±51.0 °C at 760 mmHg, and a melting point of 264°C (lit.) . It has a molecular formula of C18H14BNO2 .

Scientific Research Applications

Organic Optoelectronics and OLED Devices

Boronic acid derivatives, particularly BODIPY-based materials, have been extensively studied for their application in organic light-emitting diodes (OLEDs). These compounds are considered promising for creating 'metal-free' infrared emitters, enhancing the development of green to near-infrared (NIR) OLEDs through structural design and synthesis innovations (Squeo & Pasini, 2020).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives play a significant role in constructing electrochemical biosensors sensitive to sugars, glycated hemoglobin, fluoride ions, and more. These sensors operate based on the selective binding of boronic acids to diols or fluoride ions, offering a robust framework for non-enzymatic glucose sensors and other biosensor applications (Wang, Takahashi, Du, & Anzai, 2014).

Anticancer Agents

Cinnamic acid derivatives, including those derived from boronic acids, have been explored for their potential as anticancer agents. The chemical versatility of these compounds allows for the development of novel antitumor agents, highlighting the significance of boronic acid derivatives in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Drug Discovery and Design

The unique properties of boronic acids have contributed to their incorporation into drug discovery, with several boronic acid drugs approved for various treatments. These compounds enhance drug potency and improve pharmacokinetics, underscoring their value in medicinal chemistry (Plescia & Moitessier, 2020).

Environmental and Wood Protection

Research has also focused on the environmental applications of boron-containing compounds, including their use in controlling fungal growth and acting as wood protectors. These applications benefit from the broad-spectrum bioactivity of boron compounds, providing both technological and biomedical advantages (Estevez-Fregoso, Farfán-García, García-Coronel, Martínez-Herrera, Alatorre, Scorei, & Soriano-Ursúa, 2021).

Safety And Hazards

The compound should be handled with care. When burned or heated, it may decompose to produce toxic smoke .

Future Directions

“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” has potential applications in the field of electrochemical applications and organic light-emitting diodes (OLEDs) . It can be used as a donor molecule in the formation of novel donor-π-acceptor dyes .

properties

IUPAC Name

[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRUXMJHALVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid

Synthesis routes and methods

Procedure details

In a 300-mL three-neck flask was put 8.0 g (20 mmol) of the 3-(4-bromophenyl)-9-phenyl-9H-carbazole obtained in Reaction Scheme (b-1), the atmosphere in the flask was replaced with nitrogen, 100 mL of dehydrated tetrahydrofuran (abbreviation: THF) was then added to the flask, and the temperature was lowered to −78° C. Into this mixture solution, 15 mL (24 mmol) of a 1.65 mol/L n-butyllithium hexane solution was dropped, and the mixture solution with the n-butyllithium hexane solution added was stirred for 2 hours. To this mixture, 3.4 mL (30 mmol) of trimethyl borate was added, and the mixture with the trimethyl borate added was stirred at −78° C. for 2 hours and at room temperature for 18 hours. After the reaction, 1M diluted hydrochloric acid was added to this reaction solution until the solution became acid, and the solution with the diluted hydrochloric acid added was stirred for 7 hours. This solution was subjected to ethyl acetate extraction, and the obtained organic layer was washed with a saturated saline. After the washing, magnesium sulfate was added to the organic layer to adsorb moisture. This suspension was filtered, and the obtained filtrate was concentrated, and hexane was added thereto. The mixture was irradiated with supersonic waves and then recrystallized, so that 6.4 g of a target substance was obtained as a white powder in a yield of 88%. A reaction scheme of Step 2 is shown in (b-2) given below.
Quantity
8 g
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

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